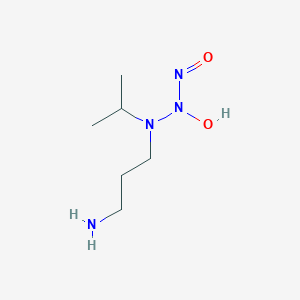

(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it . Both of them obtained piperidine by reacting piperine with nitric acid .Molecular Structure Analysis

Piperidine is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . It is a colorless liquid with an odor described as objectionable, typical of amines .Chemical Reactions Analysis

Piperidine can be reduced to its derivatives via a modified Birch reduction using sodium in ethanol . One-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine” derivatives was developed via three steps: (1) the formation of a domino imine, (2) intramolecular annulation, and then (3) “Ugi-azide reaction” .Physical And Chemical Properties Analysis

Piperidine is a colorless liquid that is highly soluble in water and other polar solvents . It has a molecular weight of 85.150 g·mol−1, a density of 0.862 g/mL, a melting point of −7 °C, and a boiling point of 106 °C .Wissenschaftliche Forschungsanwendungen

Synthetic Routes in Drug Manufacturing

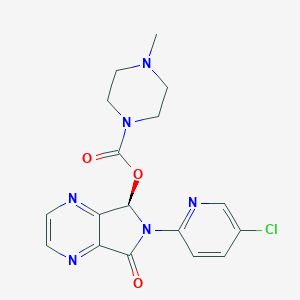

One notable application of related chemical structures to (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is in the synthesis of pharmaceutical compounds, such as vandetanib. Vandetanib's synthesis involves various stages, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes, where similar structures are used due to their favorable yield and commercial value in industrial-scale manufacturing W. Mi, 2015.

Asymmetric Synthesis of N-Heterocycles

Chiral sulfinamides, notably tert-butanesulfinamide, serve as excellent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These methodologies offer access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, indicating the potential application of similar structures in synthesizing structurally diverse N-heterocycles that are crucial in natural products and therapeutic agents R. Philip et al., 2020.

In Cosmetic, Agronomic, and Pharmaceutical Industries

The review of neo fatty acids, neo alkanes, and their analogs and derivatives, including structures with tertiary butyl groups, highlights their prospects for chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. These compounds' derivatives are also considered for applications in cosmetic, agronomic, and pharmaceutical industries V. Dembitsky, 2006.

Environmental and Toxicological Aspects

The environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups like 2,6-di-tert-butyl-4-methylphenol (BHT), are extensively studied. These studies provide insights into the environmental behavior of related compounds and suggest investigating novel SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury, 2020.

Exploration in Drug Discovery

The structural motif of arylcycloalkylamines, which includes pharmacophoric groups similar to (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate, is explored in the synthesis and evaluation of ligands for D2-like receptors. These studies aim to improve the potency and selectivity of binding affinity at D2-like receptors, indicative of the potential application of such structures in the development of new antipsychotic agents D. Sikazwe et al., 2009.

Safety And Hazards

Zukünftige Richtungen

Piperidine and its derivatives have a wide range of biological activities and are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLAYRXNMUUXJS-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363815 |

Source

|

| Record name | tert-Butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate | |

CAS RN |

1217725-39-7 |

Source

|

| Record name | tert-Butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

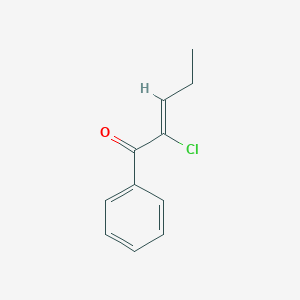

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

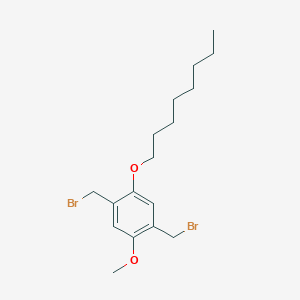

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

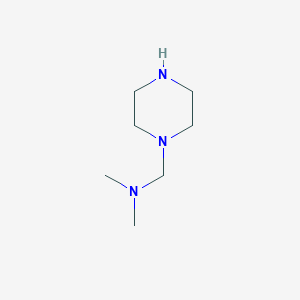

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

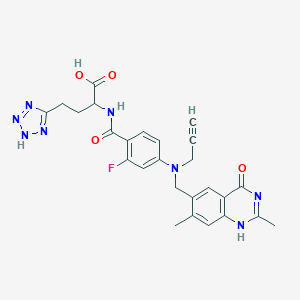

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)